4-Oxo-3,4-dihydroquinazoline-7-carboxamide
Overview
Description
“4-Oxo-3,4-dihydroquinazoline-7-carboxamide” is a chemical compound with the CAS Number: 954803-07-7 . Its molecular weight is 189.17 .
Molecular Structure Analysis
The Inchi Code for “4-Oxo-3,4-dihydroquinazoline-7-carboxamide” is 1S/C9H7N3O2/c10-8(13)5-1-2-6-7(3-5)11-4-12-9(6)14/h1-4H,(H2,10,13)(H,11,12,14)
.
Scientific Research Applications
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Medicinal Chemistry : Quinazoline derivatives, including 4-Oxo-3,4-dihydroquinazoline-7-carboxamide, have drawn immense attention due to their significant biological activities. They are reported to show a broad range of medicinal activities like antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, antioxidant and other activities .
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Anticancer Research : Weinreb amidation of ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate with aromatic amines provides a significantly improved route to anilide-type key intermediates for the synthesis of the anticancer alkaloid, luotonin A, and new A-ring-modified derivatives thereof .
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Anti-inflammatory Research : Quinazoline-4(3H)-one-7-carboxamide derivatives have been studied as human soluble epoxide hydrolase inhibitors with developable 5-lipoxygenase activating protein inhibition . Soluble epoxide hydrolase (sEH) metabolizes epoxyeicosatrienoic acids (EETs), which are endowed with beneficial biological activities as they reduce inflammation, regulate endothelial tone, improve mitochondrial function, and decrease oxidative stress .
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Antifungal Research : Similar to antiviral research, quinazoline derivatives have been explored for their antifungal properties . The specific role of 4-Oxo-3,4-dihydroquinazoline-7-carboxamide in this field is not clear from the available resources.
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Antibacterial Research : Quinazoline derivatives, including 4-Oxo-3,4-dihydroquinazoline-7-carboxamide, have shown potential in antibacterial research . The exact mechanisms and outcomes would require further investigation in scientific literature or databases.
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Antioxidant Research : Quinazoline derivatives, including 4-Oxo-3,4-dihydroquinazoline-7-carboxamide, have shown potential in antioxidant research . The exact mechanisms and outcomes would require further investigation in scientific literature or databases.
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Other Research : Quinazoline derivatives are a class of compounds with a wide range of biological activities. They have been studied in various other fields of research . The specific role and effectiveness of 4-Oxo-3,4-dihydroquinazoline-7-carboxamide in these applications would require further research and validation.
Future Directions
properties
IUPAC Name |
4-oxo-3H-quinazoline-7-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c10-8(13)5-1-2-6-7(3-5)11-4-12-9(6)14/h1-4H,(H2,10,13)(H,11,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHPNTKQQTKCONR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)N)N=CNC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Oxo-3,4-dihydroquinazoline-7-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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